molecular formula C12H17ClN2O B2668713 N-piperidin-3-ylbenzamide hydrochloride CAS No. 403479-38-9

N-piperidin-3-ylbenzamide hydrochloride

Cat. No.: B2668713
CAS No.: 403479-38-9
M. Wt: 240.73
InChI Key: DTJIGSSKZDCZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-piperidin-3-ylbenzamide hydrochloride is a chemical compound with the molecular formula C16H25ClN2O . It belongs to a significant class of N-piperidin-3-ylbenzamide derivatives, which are recognized in scientific literature for their potential in pharmaceutical research, particularly in the development of therapies for cardiovascular diseases . The piperidine-benzamide scaffold is a prominent structural motif in medicinal chemistry, known for its versatility and presence in compounds with diverse biological activities . Researchers value this compound as a critical synthetic intermediate or a building block for constructing more complex molecules. Its structure makes it a valuable template for exploring structure-activity relationships (SAR), particularly in the design of potential inhibitors for various biological targets. For instance, novel benzamide compounds featuring the piperidine group have shown promising activity in inhibiting the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor, a key pathway in cancer research . Furthermore, the piperidine ring is a common feature in more than twenty classes of pharmaceuticals, underscoring its fundamental importance in drug discovery . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-piperidin-3-ylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c15-12(10-5-2-1-3-6-10)14-11-7-4-8-13-9-11;/h1-3,5-6,11,13H,4,7-9H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJIGSSKZDCZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Derivatization of N Piperidin 3 Ylbenzamide Hydrochloride

Established and Novel Synthetic Routes to N-piperidin-3-ylbenzamide Hydrochloride

The primary precursors for the target compound are benzoic acid and 3-aminopiperidine. While benzoic acid is a readily available commercial reagent, 3-aminopiperidine, particularly in its chiral forms, requires dedicated synthetic routes.

A common intermediate used in these syntheses is N-Boc-3-aminopiperidine, where the piperidine (B6355638) nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This protection prevents side reactions during the amide bond formation. One established route to racemic N-Boc-3-aminopiperidine starts from ethyl nipecotate (ethyl piperidine-3-carboxylate). The synthesis proceeds in three main steps google.com:

Protection: The secondary amine of ethyl nipecotate is protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of an organic base to yield N-Boc-3-piperidine ethyl formate. google.com

Ammonolysis: The resulting ester is then converted to the corresponding amide, N-Boc-3-piperidine carboxamide, through a reaction with ammonia (B1221849) in a solvent like 1,4-dioxane. google.com

Hofmann Rearrangement: The carboxamide undergoes a Hofmann rearrangement, typically using sodium hypochlorite (B82951) and sodium hydroxide, to yield the final N-Boc-3-aminopiperidine. google.com

Another key intermediate, N-Boc-3-piperidone, serves as a versatile precursor for producing 3-aminopiperidine derivatives through reductive amination. chemicalbook.com

The crucial step in the synthesis is the coupling of the carboxylic acid (benzoic acid) with the amine (N-Boc-3-aminopiperidine). Several methodologies exist for this transformation, which generally involve the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. luxembourg-bio.com

Use of Coupling Reagents: This is the most common approach in modern organic synthesis. A variety of reagents can be used to facilitate the reaction, often in the presence of a base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). nih.gov

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are widely used. luxembourg-bio.comfishersci.co.uk They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To improve yields and minimize side reactions, additives such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) are often included. nih.govfishersci.co.uk

Uronium/Aminium and Phosphonium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side products. growingscience.com

Acyl Chloride Method (Schotten-Baumann Reaction): An older but effective method involves converting benzoic acid into the more reactive benzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The isolated benzoyl chloride is then reacted with N-Boc-3-aminopiperidine in the presence of a base to form the amide. fishersci.co.uk

Lewis Acid-Mediated Condensation: Lewis acids such as Titanium(IV) chloride (TiCl₄) can be used to directly mediate the condensation of a carboxylic acid and an amine, often at elevated temperatures in a solvent like pyridine. nih.gov

After the amide bond is formed, the Boc protecting group is removed from the piperidine nitrogen under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield the free base, N-piperidin-3-ylbenzamide.

The final step is the formation of the hydrochloride salt, which often improves the compound's stability and crystallinity. This is achieved by treating a solution of the N-piperidin-3-ylbenzamide free base with hydrochloric acid. beilstein-journals.org The HCl can be sourced from a concentrated aqueous solution or as a solution in an organic solvent like ethanol, isopropanol, or dioxane. beilstein-journals.orggoogle.com

Purification of the final product is critical for obtaining a high-purity compound.

Recrystallization: This is the most common method for purifying the final salt. The crude hydrochloride salt is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, causing the pure crystalline product to precipitate while impurities remain in the solution. nih.gov

Chromatography: While more common for purifying intermediates, column chromatography using silica (B1680970) gel can be employed to purify the free base before salt formation if significant impurities are present. niscpr.res.in

Development of Advanced Synthetic Approaches and Process Optimization

To address the limitations of traditional synthetic methods, such as harsh reaction conditions, toxic reagents, and complex operations, advanced approaches focusing on efficiency and sustainability have been developed, particularly for the synthesis of key chiral intermediates. acs.org

Biocatalysis: The use of enzymes offers a green and highly selective alternative for synthesizing precursors. ω-transaminases are used for the asymmetric amination of N-Boc-3-piperidone to produce enantiomerically pure (R)- or (S)-N-Boc-3-aminopiperidine with high yields. beilstein-journals.org This method operates under mild, ambient conditions. rsc.org Multi-enzyme cascades, combining galactose oxidase and imine reductase, have also been designed to convert amino alcohols derived from renewable feedstocks like L-lysine into protected 3-aminopiperidines. rsc.orgrsc.org

Continuous Flow Systems: For large-scale production, continuous flow processes offer significant advantages over batch synthesis. A flow system using immobilized ω-transaminase has been developed for the synthesis of (S)-1-Boc-3-aminopiperidine. acs.org This approach allows for high efficiency, easy product isolation, and excellent stability of the biocatalyst, achieving a high space–time yield suitable for industrial application. acs.org

Process Optimization: Systematic optimization of reaction parameters is crucial for maximizing yield and purity. This involves screening different catalysts, bases, solvents, and temperatures. For instance, in amide coupling reactions, switching from a DCC/DMAP system to a HATU/DIPEA system can dramatically increase yield and reduce reaction time from many hours to just one. growingscience.com

Stereoselective Synthesis and Chiral Resolution of this compound Isomers

N-piperidin-3-ylbenzamide possesses a stereocenter at the C3 position of the piperidine ring, meaning it can exist as two enantiomers, (R) and (S). The biological activity of such compounds is often dependent on their stereochemistry, making stereoselective synthesis a critical area of focus.

This approach aims to create a single desired enantiomer directly.

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive chiral starting materials. L-glutamic acid, a natural amino acid, can be converted through a multi-step sequence into enantiomerically pure 3-(N-Boc-amino) piperidine derivatives. niscpr.res.inresearchgate.net Similarly, (R)-2,5-diaminopentanoic acid can serve as a starting point for the synthesis of (R)-3-aminopiperidine. google.comwipo.int

Biocatalytic Asymmetric Synthesis: As mentioned previously, enzymes like ω-transaminases can convert a prochiral ketone (N-Boc-3-piperidone) into a single enantiomer of the corresponding chiral amine with very high enantiomeric excess. beilstein-journals.orgscispace.com

Diastereoselective Reactions: Another strategy involves reacting a piperidone derivative with a chiral auxiliary to create a chiral imine. Subsequent diastereoselective metalation and alkylation, followed by removal of the auxiliary, can yield chiral 3-substituted piperidines. researchgate.netresearchgate.net

This approach involves synthesizing the racemic mixture of 3-aminopiperidine and then separating the two enantiomers.

Diastereomeric Salt Formation: This is a classical resolution technique. The racemic 3-aminopiperidine is reacted with a single enantiomer of a chiral acid (e.g., tartaric acid or a derivative). This forms two diastereomeric salts, which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. After separation, the chiral acid is removed to yield the pure (R)- and (S)-3-aminopiperidine. google.com

Kinetic Resolution: This method involves reacting the racemate with a chiral reagent or catalyst that reacts faster with one enantiomer than the other, allowing for the separation of the unreacted, enantiomerically enriched starting material.

Preparative Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) can be used to separate enantiomers on a larger scale, although it is often more expensive than crystallization-based methods. nih.gov

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of N-piperidin-3-ylbenzamide is a common strategy in drug discovery to explore structure-activity relationships (SAR) and optimize pharmacological properties. nih.gov Modifications can be made to either the benzoyl or the piperidine portions of the molecule.

Modification of the Benzoyl Moiety: A wide array of analogues can be synthesized by replacing benzoic acid with various substituted benzoic acids in the amide coupling step. This allows for the introduction of different functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at various positions on the phenyl ring. This approach is fundamental to SAR studies. nih.govresearchgate.net

Modification of the Piperidine Ring:

N-Substitution: The secondary amine (N1) of the piperidine ring is a common site for derivatization. Analogues can be prepared by alkylation or acylation of N-Boc-3-aminobenzamide before the final deprotection, or by direct functionalization of N-piperidin-3-ylbenzamide. For example, N-alkylation can be achieved by reacting the corresponding secondary amide anion with an alkyl halide. nih.gov This strategy has been used to synthesize a variety of N-substituted piperidine derivatives. ajchem-a.com

Ring Substitution: Introducing substituents at other positions on the piperidine ring (C2, C4, C5, C6) typically requires starting with a correspondingly substituted piperidine precursor. For instance, using a 3-amino-4-methylpiperidine precursor in the amide coupling step would yield a methyl-substituted analogue. researchgate.net

Structural Modifications on the Benzamide (B126) Moiety

The benzamide moiety of N-piperidin-3-ylbenzamide serves as a key site for structural modifications aimed at modulating the compound's electronic and steric properties. A common synthetic route to introduce these modifications involves the amide coupling reaction between 3-aminopiperidine (or a protected version) and a variety of substituted benzoic acids. The choice of coupling agent and reaction conditions is critical for achieving high yields.

Research has shown that the introduction of various substituents on the phenyl ring of the benzamide can significantly influence the compound's activity. For instance, the synthesis of N-substituted benzamide derivatives has been explored to develop compounds with improved anti-proliferative activities. researchgate.netnih.gov In these studies, different functional groups, such as halogens (e.g., chloro) and electron-withdrawing groups (e.g., nitro), have been incorporated onto the benzene (B151609) ring. researchgate.netnih.gov These modifications can alter the electronic distribution of the benzamide and its ability to interact with biological targets.

A patent for N-piperidin-3-ylbenzamide derivatives for treating cardiovascular diseases also describes various substitutions on the benzamide portion of the molecule. google.com The synthesis of [N-(4'-chloro-phenyl) (piperidin-1"-yl) methyl] benzamide and [N-(4'-methoxy-phenyl) (piperidin-1"-yl] benzamide further illustrates the diverse range of substituents that can be introduced. tsijournals.com

Below is a table summarizing representative structural modifications on the benzamide moiety:

Substituent Position on Phenyl Ring Rationale for Modification Reference
Chloro4'To introduce a halogen atom and alter electronic properties. tsijournals.com
Methoxy4'To introduce an electron-donating group. tsijournals.com
Nitro3'To introduce a strong electron-withdrawing group. tsijournals.com
Fluoro2'To enhance binding affinity through halogen bonding. researchgate.net

Functional Group Elaborations on the Piperidine Ring System

The piperidine ring of N-piperidin-3-ylbenzamide offers multiple sites for functional group elaboration, which can impact the compound's solubility, basicity, and conformational flexibility. These modifications can be introduced on the piperidine nitrogen or on the carbon atoms of the ring.

N-alkylation of the piperidine nitrogen is a common strategy to introduce a variety of substituents. researchgate.net This can be achieved by reacting the parent compound with an appropriate alkyl halide in the presence of a base. researchgate.net For example, N-alkylation with a 1-(3-iodopropyl)piperidine has been used in the synthesis of related benzofuran-2-carboxamides. nih.gov The choice of the alkylating agent allows for the introduction of diverse functional groups, including those that can modulate the pharmacokinetic properties of the molecule.

Functionalization of the carbon skeleton of the piperidine ring is a more complex but equally important strategy. Rhodium-catalyzed C-H insertion reactions have been employed for the site-selective functionalization of piperidines at the C2, C3, and C4 positions. nih.gov This approach allows for the introduction of arylacetate groups and other functionalities with a high degree of stereocontrol. nih.gov The regioselectivity of these reactions can be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.gov Additionally, methods for the regioselective 3-alkylation of piperidine have been developed, starting from the conversion of piperidine to N-chloropiperidine and subsequent dehydrohalogenation to form an enamine intermediate that can be alkylated. odu.edu

The following table provides examples of functional group elaborations on the piperidine ring:

Modification Type Position on Piperidine Ring Reagents/Method Rationale for Modification Reference
N-Alkylation1 (Nitrogen)Alkyl halide, Base (e.g., K2CO3, NaH)To introduce various substituents and modify basicity. researchgate.net
C-H Functionalization2, 3, or 4Rhodium catalysts, Diazo compoundsFor site-selective introduction of functional groups. nih.gov
3-Alkylation3N-chloropiperidine, dehydrohalogenation, alkyl halideTo introduce substituents at a specific carbon position. odu.edu
Hydroxylation4-Introduction of a hydroxyl group can increase polarity and potential for hydrogen bonding. nih.gov

Heterocyclic Ring Incorporations and Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the pharmacological properties of a lead compound by replacing a functional group or a whole moiety with another that has similar steric and electronic properties. In the context of N-piperidin-3-ylbenzamide, both the benzamide and the piperidine ring can be subjected to bioisosteric replacement.

The amide bond of the benzamide moiety can be replaced with various five-membered heterocyclic rings such as 1,2,4-oxadiazoles or 1,2,3-triazoles. nih.gov These heterocycles can mimic the hydrogen bonding properties of the amide while offering improved metabolic stability. nih.govdrughunter.com For example, the synthesis of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) has been reported as a strategy to create novel bioactive compounds. mdpi.com In a study of diaryl amino piperidine delta opioid agonists, the phenolic hydroxyl group was successfully replaced with a primary amide group, which is a bioisostere, leading to enhanced activity and metabolic stability. nih.gov

The piperidine ring can also be replaced with other cyclic systems to explore different conformational spaces and physicochemical properties. Bicyclic structures like 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane have been developed as bioisosteres of piperidine. researchgate.net These replacements can lead to improved metabolic stability and reduced lipophilicity while maintaining the key interactions with the biological target. researchgate.net

The table below summarizes some heterocyclic ring incorporations and bioisosteric replacements for the N-piperidin-3-ylbenzamide scaffold:

Original Moiety Bioisosteric Replacement Rationale Reference
Benzamide (Amide bond)1,2,4-OxadiazoleTo improve metabolic stability and mimic hydrogen bonding. nih.govmdpi.com
Benzamide (Amide bond)1,2,3-TriazoleTo enhance metabolic stability while maintaining key interactions. nih.gov
Piperidine1-Azaspiro[3.3]heptaneTo improve metabolic stability and alter physicochemical properties. researchgate.net
Piperidine2-Azaspiro[3.3]heptaneTo serve as a mimetic with potentially improved properties. researchgate.net

Molecular Pharmacology and Target Engagement of N Piperidin 3 Ylbenzamide Hydrochloride

Ligand-Target Binding Affinity and Selectivity Profiling

There is a notable absence of publicly available data detailing the specific ligand-target binding affinity and selectivity profile of N-piperidin-3-ylbenzamide hydrochloride. Research has rapidly advanced to explore derivatives of this compound. For instance, various modifications of the benzamide (B126) and piperidine (B6355638) rings have led to the development of potent and selective antagonists for the histamine (B1213489) H3 receptor. Similarly, other derivatives have been investigated as inhibitors of the Smoothened (Smo) receptor in the Hedgehog signaling pathway and as potential agents for treating cardiovascular diseases. However, the binding constants (such as K_i, K_d, or IC_50_) of the unsubstituted this compound to these or other potential biological targets are not documented in the reviewed literature.

Enzymatic Inhibition and Activation Studies

Consistent with the lack of binding affinity data, there are no specific studies detailing the enzymatic inhibition or activation properties of this compound. The functional consequences of its interaction with specific enzymes have not been a primary focus of research. Studies on related benzamide derivatives have shown engagement with a variety of enzymes, but this information cannot be directly extrapolated to the parent compound without specific experimental validation.

Receptor Occupancy and Modulatory Mechanisms

Direct evidence of in vivo or in vitro receptor occupancy for this compound is not available. Studies on its derivatives have utilized techniques to measure brain receptor occupancy, particularly for histamine H3 receptor antagonists, to establish a relationship between plasma concentration and target engagement. These studies are crucial for determining the therapeutic potential of those specific derivatives. However, similar investigations for this compound have not been published.

Elucidation of Mechanism of Action at the Molecular and Cellular Level

The molecular and cellular mechanism of action for this compound remains uncharacterized. The downstream signaling pathways that might be modulated by this compound have not been elucidated. Research into its derivatives has provided insights into the mechanisms of related compounds, such as the modulation of downstream signaling in the Hedgehog pathway by Smoothened inhibitors, but this cannot be attributed to the parent compound without direct evidence.

Computational Modeling and Simulation Studies

A search of the scientific literature did not yield any specific computational modeling or simulation studies focused on this compound.

There are no published molecular docking or molecular dynamics simulation studies that have investigated the binding mode of this compound with any specific protein target. Such studies are commonly employed for its derivatives to understand their structure-activity relationships and to guide further optimization.

Pharmacophore models have been developed for various classes of compounds that include the N-piperidin-3-ylbenzamide scaffold. However, these models are typically based on a series of active derivatives and are used to identify novel compounds with similar biological activity. There is no information to suggest that this compound itself has been used as a template for pharmacophore modeling or has been identified as a hit in virtual screening campaigns.

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical methodology employed in medicinal chemistry to discern the mathematical relationships between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR studies are instrumental in optimizing their pharmacological profile by predicting the activity of novel analogs, thereby guiding synthetic efforts towards more potent and selective molecules.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By systematically modifying the N-piperidin-3-ylbenzamide scaffold and correlating these changes with variations in biological response, predictive models can be developed. These models are typically expressed as mathematical equations that relate one or more physicochemical descriptors to the observed activity.

A generalized QSAR equation can be represented as:

Biological Activity = f(Physicochemical Properties)

Key physicochemical descriptors frequently evaluated in QSAR studies of analogous benzamide and piperidine-containing compounds include:

Electronic Properties: These describe the distribution of electrons within the molecule and influence drug-receptor interactions. Descriptors include Hammett constants (σ), dipole moments, and atomic charges. For instance, substituting the benzamide ring with electron-withdrawing or electron-donating groups can significantly alter the electronic nature of the amide linkage and the aromatic ring, thereby affecting target binding affinity.

Steric Properties: These relate to the size and shape of the molecule, which are critical for complementarity with the receptor's binding site. Descriptors such as molar refractivity (MR), Taft steric parameters (Es), and van der Waals volume are commonly used. Modifications to the piperidine ring or the benzamide moiety can introduce steric hindrance or improve conformational flexibility, impacting biological activity.

In a hypothetical QSAR study of this compound derivatives, a series of analogs would be synthesized with systematic variations at different positions of the molecule. For example, substituents (R) could be introduced on the benzamide aromatic ring.

The biological activity of these derivatives would be determined through in vitro assays, and the results, often expressed as the concentration required to elicit a 50% response (IC50 or EC50), would be converted to a logarithmic scale (pIC50 or pEC50) for QSAR analysis.

A hypothetical data set for a series of N-piperidin-3-ylbenzamide derivatives might look like the following:

CompoundR-GrouppIC50logPMRσ
1H6.52.11.030.00
24-Cl7.22.81.540.23
34-CH36.82.61.55-0.17
44-OCH37.02.01.78-0.27
54-NO27.52.01.640.78

Using multiple linear regression (MLR) or other statistical methods, a QSAR equation could be derived from this data. A hypothetical equation might be:

pIC50 = 0.5 * logP - 0.2 * MR + 1.1 * σ + 5.8

This equation would suggest that biological activity is positively correlated with hydrophobicity and the electron-withdrawing nature of the substituent, while being negatively correlated with its steric bulk. Such a model, once validated, can be used to predict the activity of unsynthesized derivatives, prioritizing the synthesis of compounds with the highest predicted potency.

Modern QSAR approaches also include 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com These techniques provide a three-dimensional understanding of structure-activity relationships by analyzing the steric and electrostatic fields surrounding the molecules. The resulting contour maps can highlight regions where modifications are likely to enhance or diminish biological activity, offering a more intuitive guide for drug design.

While specific QSAR studies on this compound are not extensively available in public literature, the principles derived from studies on other benzamide and piperidine derivatives provide a solid framework for its application. nih.govnih.gov These studies consistently demonstrate the utility of QSAR in optimizing lead compounds by elucidating the key structural features required for potent biological activity.

Preclinical Pharmacological Efficacy Studies of N Piperidin 3 Ylbenzamide Hydrochloride

In Vitro Cellular and Biochemical Assay Development and Validation

No specific in vitro assay data for N-piperidin-3-ylbenzamide hydrochloride is publicly available. Research on related benzamide (B126) and piperidine (B6355638) derivatives has been conducted in various therapeutic areas, including oncology and infectious diseases, but this data is not directly applicable to the specified compound. researchgate.netnanobioletters.comnih.govnih.gov

Cell-Based Target Engagement and Functional Assays

There is no published information detailing the development or results of cell-based target engagement or functional assays for this compound.

Enzyme Inhibition and Activation Profiles in Isolated Systems

Detailed enzyme inhibition or activation profiles for this compound in isolated systems are not available in the scientific literature. Studies on other novel piperidine derivatives have shown enzyme inhibitory activity, for example, against dihydrofolate reductase, but this is specific to those compounds. nih.gov

Evaluation in Relevant Primary Cell Cultures

No studies describing the evaluation of this compound in relevant primary cell cultures have been published.

In Vivo Pharmacodynamic Characterization in Preclinical Animal Models

Information regarding the in vivo pharmacodynamic characterization of this compound is not publicly documented.

Selection and Justification of Relevant Animal Disease Models

While patents for related derivatives suggest a potential application in cardiovascular disease, which would imply the use of models for conditions like hyperlipidemia or atherosclerosis, no specific animal models have been publicly disclosed for testing this compound. google.com

Assessment of Pharmacodynamic Biomarkers

There is no available data on the assessment of pharmacodynamic biomarkers following the administration of this compound in preclinical models.

Efficacy Studies in Established Preclinical Disease Models

Information regarding the efficacy of this compound in established preclinical disease models is not extensively available in publicly accessible scientific literature. While patents suggest that derivatives of N-piperidin-3-ylbenzamide may have potential applications in the treatment of cardiovascular diseases, specific preclinical studies detailing their effects in relevant animal models have not been published.

A Korean patent application (KR101695582B1) discloses a series of N-piperidin-3-ylbenzamide derivatives as being potentially useful for treating cardiovascular diseases. The patent broadly covers compounds with this core structure and suggests their utility in conditions such as atherosclerosis. However, the document does not provide specific data from efficacy studies in established preclinical models of cardiovascular disease for this compound itself. Such studies would typically involve administering the compound to animal models of conditions like hypertension, thrombosis, or hyperlipidemia and measuring relevant physiological and pathological endpoints. The absence of this data in the public domain prevents a detailed assessment of the compound's in vivo efficacy.

Comparative Pharmacological Profiling with Reference Compounds and Molecular Probes

A comparative pharmacological profile of this compound against established reference compounds and molecular probes is not available in the current scientific literature. This type of analysis is crucial for understanding the relative potency, selectivity, and mechanism of action of a new chemical entity.

Typically, such profiling would involve in vitro and in vivo studies comparing the subject compound to well-characterized drugs or research tools. For instance, if this compound were being investigated for cardiovascular effects, it would be compared with standard-of-care medications for hypertension, hyperlipidemia, or thrombosis in relevant biological assays. This could include receptor binding assays, enzyme inhibition assays, and functional assays in isolated tissues or whole animal models. Without such comparative data, it is not possible to position this compound within the existing landscape of pharmacological agents.

Preclinical Pharmacokinetic and Biotransformation Investigations of N Piperidin 3 Ylbenzamide Hydrochloride

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Models

Comprehensive ADME studies are crucial for predicting a drug's behavior in humans. The following subsections outline the standard investigations that would be conducted.

Membrane Permeability and Transporter Interaction Studies

To understand the absorption characteristics of N-piperidin-3-ylbenzamide hydrochloride, its ability to cross biological membranes would be assessed. Standard in vitro models, such as the Caco-2 cell permeability assay, would be employed to predict its intestinal absorption. Further studies would investigate its interaction with key uptake and efflux transporters (e.g., P-glycoprotein) to determine if they influence its disposition.

Tissue Distribution and Compartmental Analysis

Preclinical studies in animal models, typically rodents, are conducted to understand how this compound distributes throughout the body. These studies provide information on the extent of distribution into various tissues and organs, which helps in identifying potential sites of action or accumulation. The data from these studies are often used to develop compartmental models to describe the drug's distribution kinetics.

Identification and Characterization of Metabolic Pathways and Metabolites

In vitro studies using liver microsomes, S9 fractions, or hepatocytes from different species (including human) would be performed to identify the metabolic pathways of this compound. These studies help in identifying the primary enzymes responsible for its metabolism, typically cytochrome P450 (CYP) enzymes. The chemical structures of any significant metabolites would be characterized using advanced analytical techniques.

Elucidation of Excretion Routes and Clearance Mechanisms

To understand how this compound and its metabolites are eliminated from the body, excretion studies in animal models are conducted. These studies quantify the proportion of the compound excreted in urine and feces. This information, combined with metabolism data, helps in determining the primary clearance mechanisms, whether they be metabolic or renal.

Preclinical Drug-Drug Interaction Potential of this compound

Assessing the potential for a new chemical entity to interact with other drugs is a critical part of its preclinical evaluation.

Cytochrome P450 Inhibition and Induction Studies

In vitro studies are performed to determine if this compound can inhibit or induce the activity of major CYP450 enzymes. Inhibition studies assess its potential to increase the plasma concentrations of co-administered drugs that are substrates of these enzymes. Induction studies evaluate whether it can increase the synthesis of CYP enzymes, potentially leading to a decreased efficacy of other medications.

Without access to the specific experimental data for this compound, the detailed and data-driven article requested cannot be compiled. The information is likely held by the developing institution and has not been made public.

Evaluation of Drug Transporter Interactions

The interaction of a new chemical entity with drug transporters is a critical component of preclinical assessment, as it can significantly influence the drug's absorption, distribution, metabolism, and excretion (ADME). Key transporters that are routinely investigated include P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptides (OATPs).

To evaluate this compound, a series of in vitro assays would typically be conducted. These studies would determine if the compound is a substrate, inhibitor, or inducer of key drug transporters.

Hypothetical Research Findings for Drug Transporter Interactions:

Without actual data, a speculative table of potential findings is presented for illustrative purposes only.

TransporterAssay TypePotential OutcomeImplication
P-glycoprotein (P-gp)Substrate AssessmentNot a Substrate / SubstrateInfluences brain penetration and intestinal absorption.
P-glycoprotein (P-gp)Inhibition AssayNo Inhibition / Potent InhibitorPotential for drug-drug interactions with co-administered P-gp substrates.
Breast Cancer Resistance Protein (BCRP)Substrate AssessmentNot a Substrate / SubstrateAffects distribution to tissues like the brain and testes, and biliary excretion.
Breast Cancer Resistance Protein (BCRP)Inhibition AssayNo Inhibition / Potent InhibitorRisk of altering the pharmacokinetics of co-administered BCRP substrates.
Organic Anion Transporting Polypeptides (OATP1B1/1B3)Inhibition AssayNo Inhibition / Potent InhibitorPotential for interactions with drugs that are substrates of these hepatic uptake transporters.

This table is a hypothetical representation and does not reflect actual experimental results for this compound.

Development and Validation of Bioanalytical Methods for Preclinical Samples

Accurate quantification of a drug candidate in biological matrices is fundamental for pharmacokinetic and toxicokinetic studies. A robust and validated bioanalytical method is therefore essential. For a compound like this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would likely be the technique of choice due to its high sensitivity and selectivity.

The development and validation of such a method would involve several key steps:

Sample Preparation: Efficient extraction of the analyte from complex biological matrices such as plasma, urine, and tissue homogenates is crucial. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction would be optimized.

Chromatographic Separation: An appropriate high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column and mobile phase would be selected to achieve good separation of the analyte from endogenous matrix components and any potential metabolites.

Mass Spectrometric Detection: The mass spectrometer would be tuned to specifically detect and quantify this compound, typically using multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.

Method Validation: The developed method would be rigorously validated according to regulatory guidelines. This validation would assess parameters such as selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage and handling conditions.

Hypothetical Bioanalytical Method Validation Parameters:

The following table illustrates typical validation parameters for a bioanalytical method.

Validation ParameterAcceptance CriteriaHypothetical Result for this compound
Linearity (r²)≥ 0.990.998
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 101 ng/mL in plasma
Intra-day and Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 10%
Intra-day and Inter-day Accuracy (%Bias)Within ±15% (±20% at LLOQ)Within ±8%
RecoveryConsistent and reproducible> 85%
Matrix EffectMinimalNo significant matrix effect observed
Stability (Freeze-thaw, Short-term, Long-term)Within ±15% of nominal concentrationStable under tested conditions

This table is a hypothetical representation and does not reflect actual experimental results for this compound.

Preclinical Toxicological Assessment Methodologies for N Piperidin 3 Ylbenzamide Hydrochloride

Methodological Approaches for In Vitro Toxicology Screening

In vitro toxicology screening serves as an essential first-tier assessment to identify potential liabilities of a compound early in the development process. These methods use isolated cells, tissues, or cellular components to predict toxicity, offering advantages in terms of cost, throughput, and ethical considerations by reducing animal use.

High-throughput screening (HTS) for general cytotoxicity is designed to rapidly assess the potential of N-piperidin-3-ylbenzamide hydrochloride to cause cell death across a range of concentrations. These assays are typically performed in multi-well plates (e.g., 96- or 384-well formats) using immortalized cell lines or primary cells. A variety of endpoints are measured to determine the concentration at which the compound exerts toxic effects.

Commonly employed HTS cytotoxicity assays include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. Measuring LDH activity in the supernatant provides a quantitative measure of cytotoxicity and cell lysis.

ATP Content Assay: Cellular adenosine (B11128) triphosphate (ATP) levels are a strong indicator of cell viability, as ATP is rapidly depleted in necrotic or apoptotic cells. Luminescent assays that quantify ATP are highly sensitive and suitable for HTS formats.

The results from these assays are used to calculate the IC50 (half-maximal inhibitory concentration), which represents the concentration of this compound required to reduce cell viability by 50%.

Table 1: Comparison of Common HTS Cytotoxicity Assays

Assay Principle Endpoint Measured Advantages Limitations
MTT Assay Enzymatic reduction of tetrazolium salt Mitochondrial metabolic activity Inexpensive, well-established Can be affected by compounds that alter cellular redox state
LDH Release Assay Release of cytosolic enzyme upon membrane damage Lactate dehydrogenase activity in medium Measures irreversible cell death (necrosis) Less sensitive for early apoptotic events

| ATP Content Assay | Quantification of cellular ATP | Cellular ATP levels via luminescence | High sensitivity, rapid, suitable for HTS | ATP levels can fluctuate with metabolic state |

Cardiotoxicity is a significant concern for new chemical entities. In vitro screening methodologies are crucial for identifying potential cardiac risks early. For a compound like this compound, a key focus would be on its potential to interact with cardiac ion channels.

The most critical in vitro cardiotoxicity assay is the hERG (human Ether-à-go-go-Related Gene) assay . The hERG gene encodes a potassium ion channel (Kv11.1) that is vital for cardiac repolarization. Inhibition of this channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia called Torsades de Pointes (TdP). The assay is typically conducted using mammalian cells (e.g., HEK293 or CHO cells) that are engineered to express the hERG channel. Patch-clamp electrophysiology is the gold-standard method to directly measure the ion current through the hERG channel in the presence of the test compound, allowing for a precise determination of inhibitory activity (IC50).

More comprehensive assessments are now part of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative. This approach integrates data from multiple human ion channels (including sodium and calcium channels) with in silico models of cardiac action potentials to provide a more holistic prediction of proarrhythmic risk.

Design and Principles of In Vivo Preclinical Toxicology Studies

Following in vitro screening, in vivo studies in animal models are conducted to understand the systemic effects of this compound on a whole organism. These studies are performed in compliance with Good Laboratory Practice (GLP) regulations and follow international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Also known as acute toxicity studies, these are designed to determine the potential toxicity resulting from a single exposure to this compound. The primary goals are to identify the maximum tolerated dose (MTD) and to characterize the clinical signs of toxicity and the target organs.

A typical single-dose study design involves:

Species: At least two mammalian species, one rodent (e.g., rat or mouse) and one non-rodent (e.g., dog or non-human primate).

Groups: Multiple dose groups, including a control group (vehicle only) and at least three escalating dose levels of the test compound.

Administration: The route of administration should be the same as the intended clinical route.

Observations: Animals are observed for a set period (typically 14 days) for clinical signs of toxicity, behavioral changes, body weight changes, and mortality.

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy, and tissues from major organs are collected for histopathological examination.

Repeat-dose toxicity studies (also known as sub-acute, sub-chronic, or chronic studies depending on the duration) are designed to evaluate the toxic effects of this compound after repeated administration over a prolonged period. The duration of the study depends on the intended duration of clinical use.

Key components of a repeat-dose study include:

Design: Similar to single-dose studies, with a control group and multiple dose groups. The study duration can range from 28 days (sub-chronic) to 6 months or longer (chronic).

Endpoints: A comprehensive set of endpoints are evaluated to identify target organs and characterize toxicity. These include:

Clinical Observations: Daily monitoring for signs of illness or distress.

Body Weight and Food/Water Consumption: Measured regularly.

Ophthalmology: Eye examinations performed at the beginning and end of the study.

Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.

Toxicokinetics: Blood samples are taken to determine the systemic exposure to the compound.

Gross Pathology and Organ Weights: At termination, a full necropsy is performed, and major organs are weighed.

Histopathology: A comprehensive set of tissues from all animals is examined microscopically by a pathologist.

Table 2: Common Endpoints in a 28-Day Repeat-Dose Toxicity Study

Category Specific Endpoints Purpose
In-life Observations Clinical signs, body weight, food consumption To assess general health and well-being
Clinical Pathology Hematology (RBC, WBC, platelets), Clinical Chemistry (liver enzymes, kidney function markers) To detect effects on blood cells and organ function
Urinalysis pH, protein, glucose, ketones, sediment To assess kidney function and metabolic changes

| Terminal Procedures | Gross necropsy, organ weights, histopathology | To identify target organs of toxicity at macroscopic and microscopic levels |

Biomarker Identification and Validation in Preclinical Toxicology Assessment

A crucial aspect of modern toxicology is the identification and validation of biomarkers. A biomarker is a measurable indicator of a biological state or condition. In the context of the preclinical assessment of this compound, biomarkers are used to detect organ toxicity earlier and with greater specificity than traditional methods.

The process involves several stages:

Discovery: In preclinical studies, exploratory endpoints are often included to discover new potential biomarkers. This can involve analyzing changes in the levels of specific proteins (proteomics), genes (genomics), or metabolites (metabolomics) in blood, urine, or tissues following exposure to the compound.

Qualification/Validation: Once a potential biomarker is identified, it must undergo a rigorous validation process to demonstrate its reliability and relevance. This involves confirming that the biomarker is consistently and specifically associated with the toxic effect . Analytical validation ensures the measurement method is accurate, precise, and reproducible.

Application: Validated biomarkers can then be used in subsequent studies to monitor for toxicity, potentially reducing the need for invasive procedures and allowing for more refined dose selection. For example, novel kidney injury biomarkers like KIM-1 (Kidney Injury Molecule-1) or Clusterin in urine can detect drug-induced nephrotoxicity earlier than traditional markers like serum creatinine.

The integration of validated biomarkers into the toxicological assessment of this compound would provide a more mechanistic understanding of its potential toxicities and enhance the translation of preclinical findings to clinical settings.

Integration of Computational Toxicology Predictions and Read-Across Approaches for this compound

The preclinical toxicological assessment of novel chemical entities like this compound is increasingly benefiting from the integration of computational toxicology and read-across methodologies. These in silico approaches offer a means to predict potential toxicities, reduce the reliance on animal testing, and guide further experimental studies. By leveraging data from structurally similar compounds, it is possible to forecast the toxicological profile of a target chemical with a certain degree of confidence.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational toxicology. nih.govresearchgate.net These models are built on the principle that the chemical structure of a compound dictates its biological activity, including its toxicity. For a compound like this compound, which contains both a piperidine (B6355638) and a benzamide (B126) moiety, QSAR models developed for these classes of compounds can be particularly informative. nih.govjonuns.com For instance, QSAR models have been successfully developed to predict the toxicity of piperidine derivatives against various biological targets. nih.govresearchgate.net These models often employ topological descriptors to correlate the chemical structure with observed toxicity, achieving high determination coefficients (r²) on both training and test sets. nih.govresearchgate.net

Similarly, in silico methods are routinely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. mdpi.commdpi.com For benzamide derivatives, computational tools can predict a range of toxicological endpoints, including potential hepatotoxicity and Ames toxicity. jonuns.commdpi.com These predictions are based on the physicochemical properties of the molecule, such as its logP, molecular weight, and the presence of specific pharmacophore groups. jonuns.com

Read-across is another powerful data-gap filling technique that relies on the principle of chemical similarity. nih.gov In this approach, toxicological data from a well-characterized source compound is used to predict the toxicity of a structurally similar target compound, such as this compound. The justification for read-across is based on the assumption that the compounds will have similar metabolic pathways and mechanisms of action. The European Chemicals Agency (ECHA) has established frameworks for the assessment of read-across approaches to ensure their scientific validity. nih.gov

Below are illustrative data tables showcasing the types of computational predictions that would be considered in a preclinical toxicological assessment of this compound.

Table 1: Illustrative QSAR Model Performance for Piperidine Derivatives

Model TypeDescriptorsTraining Set r²Test Set r²Endpoint
OLS-MLR2D Topological>0.85>0.80Toxicity against Aedes aegypti
Linear SVM2D Topological>0.85>0.80Toxicity against Aedes aegypti
PPR2D Topological--Toxicity against Aedes aegypti
Radial SVM2D Topological--Toxicity against Aedes aegypti

This table is a representation of the performance of QSAR models for piperidine derivatives as described in the literature. nih.govresearchgate.net OLS-MLR: Ordinary Least Squares Multilinear Regression; SVM: Support Vector Machine; PPR: Projection Pursuit Regression.

Table 2: Predicted ADMET Properties for a Hypothetical Benzamide Analogue

PropertyPredictionConfidence
Human Intestinal AbsorptionHighGood
Blood-Brain Barrier PermeabilityLowGood
CYP2D6 SubstrateNoHigh
hERG I InhibitorNoModerate
Ames ToxicityNegativeHigh
HepatotoxicityNegativeModerate

This table illustrates the types of ADMET predictions that can be generated using in silico tools for a benzamide derivative, which would be relevant for a read-across assessment of this compound. mdpi.commdpi.com

Table 3: Structural Analogues for Read-Across Assessment

Compound NameStructural Similarity to TargetAvailable Toxicological Data
BenzamideHigh (Benzamide moiety)Extensive
N-methylbenzamideHighModerate
3-AminopiperidineHigh (Piperidine moiety)Moderate
IsoniazidModerate (Pyridine derivative)Extensive

This table provides examples of potential structural analogues that could be used in a read-across assessment for this compound, based on shared structural motifs.

The integration of these computational approaches provides a comprehensive in silico toxicological profile of this compound, guiding subsequent in vitro and in vivo studies and contributing to a more efficient and ethical preclinical safety assessment.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Piperidin 3 Ylbenzamide Hydrochloride

Elucidation of Key Pharmacophoric Features for Target Engagement

The N-piperidin-3-ylbenzamide scaffold is characterized by several key pharmacophoric elements that are crucial for its interaction with various biological targets. These features include a hydrogen bond donor (the piperidine (B6355638) N-H group), a hydrogen bond acceptor (the amide carbonyl oxygen), and an aromatic ring (the benzamide (B126) portion), which can engage in various non-covalent interactions such as pi-stacking and hydrophobic interactions.

Studies on related N-piperidinyl derivatives have highlighted the importance of the basic amine in the piperidine ring for forming essential interactions with acidic residues, such as aspartic acid, in the catalytic site of enzymes. The precise positioning of this amine is critical, with the 3-position on the piperidine ring influencing the vector and distance of this interaction compared to analogues with substitution at the 4-position. The amide linkage serves as a rigidifying element, orienting the piperidine and benzamide moieties in a specific conformation conducive to binding.

Impact of Substituent Effects on Biological Activity and Selectivity

Systematic modifications of both the benzamide and piperidine rings of analogous compounds have provided significant insights into the structure-activity relationships governing their biological activity and selectivity.

For the benzamide moiety, the introduction of various substituents on the aromatic ring can profoundly influence potency and selectivity. For instance, in a series of related benzamide derivatives targeting the Hedgehog signaling pathway, it was observed that substituents on the benzene (B151609) ring generally led to better inhibitory activity compared to the unsubstituted parent compound. nih.gov The nature and position of these substituents are critical. Halogen substitutions, for example, have been shown to be more effective than alkyl groups in certain contexts. nih.gov

On the piperidine ring, modifications can also lead to significant changes in activity. For example, in a study of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as choline (B1196258) transporter inhibitors, moving an N-methylpiperidine group from the 4-position to the 3-position was tolerated but resulted in a less active compound. nih.gov This suggests that the geometry of the piperidine ring and its substituents is a key determinant of target engagement.

The following table summarizes the impact of various substitutions on the biological activity of N-piperidinylbenzamide analogues, based on findings from related compound series.

Compound Series Modification Effect on Biological Activity
Benzamide DerivativesSubstitution on the benzene ringGenerally increased inhibitory activity compared to unsubstituted compounds. nih.gov
Benzamide DerivativesHalogen substitution on the benzene ringMore potent activity compared to alkyl substitutions. nih.gov
4-methoxy-3-(piperidin-4-yl)oxy benzamidesMoving N-methylpiperidine from 4- to 3-positionTolerated, but resulted in decreased activity. nih.gov

Correlation between Molecular Structure and Preclinical ADME Properties

Efforts to optimize the ADME properties of related compounds have focused on modulating these physicochemical characteristics. For example, the introduction of polar groups or the modification of lipophilicity can influence aqueous solubility, membrane permeability, and metabolic stability. While specific preclinical ADME data for N-piperidin-3-ylbenzamide hydrochloride is not extensively detailed in the public domain, general principles of medicinal chemistry suggest that a balance between lipophilicity and hydrophilicity is crucial for achieving favorable oral bioavailability and an appropriate duration of action.

Rational Design and Optimization of this compound Analogues for Enhanced Profiles

The rational design of analogues of this compound is guided by the SAR and SPR data obtained from initial screening and lead optimization efforts. Structure-based drug design, where the three-dimensional structure of the target protein is known, allows for the design of novel derivatives with improved affinity and selectivity. researchgate.net

One successful strategy in the rational design of related compounds has been the use of bioisosterism, where functional groups are replaced with other groups that have similar steric and electronic properties but may lead to improved biological activity or pharmacokinetic profiles. nih.gov For example, in the design of novel benzamide derivatives as activators of hypoxia-inducible factor 1 pathways, bioisosterism and pharmacokinetic parameters were key guiding principles. nih.gov

The optimization process often involves an iterative cycle of design, synthesis, and biological evaluation. For instance, in the development of renin inhibitors based on a related N-(piperidin-3-yl)pyrimidine-5-carboxamide scaffold, a rational structure-based drug design approach led to a remarkable 65,000-fold increase in potency with the addition of only seven heavy atoms to the initial fragment hit. researchgate.net This highlights the power of rational design in transforming a weakly active compound into a highly potent one.

Formulation Science Considerations for Preclinical Studies of N Piperidin 3 Ylbenzamide Hydrochloride

Pre-formulation Studies for Enhanced Solubility and Stability

Pre-formulation studies are the foundational step in developing a viable formulation. For N-piperidin-3-ylbenzamide hydrochloride, these studies would focus on elucidating its physicochemical properties to guide the selection of appropriate formulation strategies. The hydrochloride salt form of this compound suggests a potential for improved aqueous solubility and stability compared to its free base.

Solubility Assessment:

Solvent/VehicleAnticipated Solubility ProfileRationale
WaterLow to ModerateThe hydrochloride salt should enhance aqueous solubility, but the benzamide (B126) and piperidine (B6355638) rings contribute to its lipophilicity.
Phosphate Buffered Saline (pH 7.4)Low to ModerateRepresents physiological pH; solubility is critical for predicting in vivo dissolution.
0.1 N HCl (pH 1.2)Moderate to HighThe amine group in the piperidine ring would be protonated, potentially increasing solubility in acidic environments, simulating gastric fluid.
EthanolModerate to HighCommonly used co-solvent that can disrupt the crystal lattice and interact with the hydrophobic parts of the molecule.
Propylene Glycol (PG)Moderate to HighA versatile co-solvent that can enhance the solubility of many poorly soluble compounds.
Polyethylene Glycol 400 (PEG 400)Moderate to HighA non-volatile co-solvent with a good safety profile in preclinical species, often used for oral and parenteral formulations.

Stability Analysis:

Understanding the chemical stability of this compound is paramount to ensure that the compound does not degrade in the formulation or during the course of the preclinical study. Key stability studies include:

pH-Rate Profile: The stability of the compound across a range of pH values (typically pH 1 to 9) is assessed at various temperatures. The amide bond in the benzamide structure could be susceptible to hydrolysis under strongly acidic or basic conditions. A study on N-[(piperidine)methylene]daunorubicin hydrochloride, another piperidine derivative, demonstrated significant pH-dependent degradation, with the greatest stability observed at around pH 3.5. nih.govnih.gov This suggests that the stability of this compound would also likely be influenced by pH.

Thermal Stability: Solid-state stability is evaluated using techniques like Differential Scanning Calorimetry (DSC) to determine the melting point and identify any potential polymorphic forms. The presence of different crystalline forms can impact solubility and dissolution rates.

Photostability: Exposure to light can sometimes lead to degradation. Photostability studies are conducted according to ICH guidelines to determine if the compound requires protection from light.

Development of Appropriate Preclinical Vehicle Formulations

The choice of a preclinical vehicle is dictated by the physicochemical properties of the drug candidate, the intended route of administration, and the species being used in the study. The primary goal is to achieve adequate and reproducible exposure to assess the compound's pharmacology and toxicology.

For oral administration in preclinical studies, simple aqueous-based vehicles are preferred for their physiological relevance. However, for poorly soluble compounds like many benzamide and piperidine derivatives, enabling formulations are often necessary.

Aqueous-Based Vehicles:

If the aqueous solubility of this compound is sufficient, simple solutions or suspensions can be prepared.

Solutions: If the required dose can be dissolved in a physiologically acceptable volume of an aqueous vehicle (e.g., water, saline, or buffer), this is the most straightforward approach.

Suspensions: For compounds with low aqueous solubility, a micronized suspension in a vehicle containing a suspending agent (e.g., methylcellulose) and a wetting agent (e.g., Tween 80) can be used. nih.gov Particle size reduction is crucial for improving the dissolution rate of the suspended drug.

Enabling Formulations:

When aqueous solubility is a limiting factor, various enabling formulations can be employed:

Co-solvent Systems: A common strategy involves the use of water-miscible organic solvents to increase solubility. The table below provides examples of co-solvent systems that could be considered for this compound.

Co-solvent SystemCompositionConsiderations
PEG 400/WaterVarying ratios (e.g., 20:80, 40:60)PEG 400 is a widely used and generally safe co-solvent. The potential for drug precipitation upon dilution in the gastrointestinal tract needs to be evaluated.
Propylene Glycol/Ethanol/Watere.g., 10:10:80Ethanol can significantly enhance solubility but its use may be limited by potential pharmacological effects and species-specific tolerance.
Solutol HS 15/Watere.g., 10-20% Solutol HS 15Solutol HS 15 is a non-ionic solubilizer and emulsifying agent that can form micelles to encapsulate the drug.

Strategies for Improved Oral Bioavailability in Preclinical Models

Low oral bioavailability can be a significant hurdle in drug development and is often multifactorial, stemming from poor solubility, low permeability, and/or extensive first-pass metabolism. For this compound, several strategies can be explored to enhance its oral bioavailability in preclinical models.

Solubility Enhancement Techniques:

Improving the dissolution rate and apparent solubility in the gastrointestinal tract is a primary approach to boosting oral absorption.

Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, thereby increasing their aqueous solubility. nih.govresearchgate.nettouro.edunih.govscispace.com For a molecule like this compound, the benzamide or piperidine moiety could potentially fit into the hydrophobic cavity of a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD). This complexation can shield the hydrophobic parts of the drug from the aqueous environment, leading to enhanced solubility and dissolution.

Lipid-Based Formulations: These formulations can improve the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized state, facilitating its absorption. nih.govpharmaexcipients.commdpi.com Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. For a compound with the structural features of this compound, a lipid-based formulation could enhance its lymphatic transport, potentially bypassing first-pass metabolism in the liver.

Permeability Enhancement:

While solubility is often the primary barrier, intestinal permeability can also limit the absorption of certain compounds. Some formulation excipients can act as permeation enhancers by transiently and reversibly altering the permeability of the intestinal epithelium.

Illustrative Data on Bioavailability Enhancement of a Structurally Related Compound:

While specific bioavailability data for this compound is not publicly available, studies on structurally related piperidine derivatives have demonstrated the successful application of formulation strategies. For instance, the introduction of a hydroxyl group on the piperidine core of a series of renin inhibitors led to a significant improvement in oral bioavailability in rats, from less than 1% to 60%. nih.gov This highlights the impact that even minor structural modifications and formulation optimization can have on pharmacokinetic properties.

Advanced Research Perspectives and Future Directions for N Piperidin 3 Ylbenzamide Hydrochloride

Exploration of Novel Preclinical Therapeutic Indications

While initial investigations into N-piperidin-3-ylbenzamide derivatives have shown potential in cardiovascular diseases, the structural motifs present in the molecule suggest a broader range of therapeutic applications that merit preclinical investigation. google.comgoogle.com The piperidine (B6355638) and benzamide (B126) scaffolds are integral to numerous pharmacologically active agents, indicating a high potential for discovering new therapeutic uses for N-piperidin-3-ylbenzamide hydrochloride. arizona.edunih.govresearchgate.net

Oncology: The piperidine nucleus is a common feature in a variety of anticancer agents. researchgate.net Derivatives of piperidine have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, novel piperidine derivatives have been identified as inhibitors of tubulin polymerization, targeting the colchicine (B1669291) binding site, which is a validated anticancer strategy. nih.gov Specifically, certain N-benzylbenzamide derivatives have demonstrated potent antitumor activities by inhibiting tubulin polymerization. researchgate.netnih.gov Furthermore, the benzamide moiety is a key component of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating cancers with specific DNA repair deficiencies. nih.gov Given these precedents, a focused preclinical screening of this compound in various cancer cell lines, particularly those susceptible to PARP inhibitors or tubulin disruptors, is a logical next step.

Neurodegenerative Diseases: Piperidine derivatives are also central to the development of therapies for central nervous system (CNS) disorders, including Alzheimer's disease. pmarketresearch.comnih.gov Their ability to cross the blood-brain barrier and interact with CNS targets makes them attractive candidates for neuroprotective agents. Preclinical studies on stilbene (B7821643) derivatives, for example, have shown promise in targeting pathways involved in Alzheimer's disease. nih.gov Investigating the potential of this compound to modulate neuroinflammatory pathways or protein aggregation in preclinical models of neurodegeneration could unveil a new therapeutic avenue.

Infectious Diseases: The piperidine scaffold is found in various natural alkaloids with antimicrobial and antiviral properties. nih.gov This suggests that this compound could be explored for its potential as an antimicrobial or antiviral agent in relevant preclinical models.

Rationales for Combination Therapies in Preclinical Disease Models

The complexity of diseases like cancer often necessitates combination therapies to achieve optimal therapeutic outcomes. For this compound and its analogs, several rationales for combination therapies in preclinical models can be proposed based on their potential mechanisms of action.

If this compound demonstrates activity as a PARP inhibitor, combining it with DNA-damaging agents such as chemotherapy or radiation would be a well-established strategy. PARP inhibitors prevent the repair of single-strand DNA breaks, which are then converted to lethal double-strand breaks during replication. In cancer cells with deficient homologous recombination repair (e.g., those with BRCA mutations), this leads to synthetic lethality.

Should the compound act as a tubulin polymerization inhibitor, combining it with agents that target other phases of the cell cycle could lead to synergistic effects. For example, a combination with a drug that induces G1 phase arrest could enhance the efficacy of a mitotic inhibitor like a tubulin-targeting agent.

In the context of cardiovascular disease, where these derivatives have shown potential for lowering LDL-cholesterol and triglycerides, combination with existing lipid-lowering therapies such as statins could be explored in preclinical models of atherosclerosis to assess for enhanced efficacy or complementary mechanisms of action. google.comgoogle.com

Development of Prodrug Strategies for this compound

Prodrug strategies are a valuable tool in drug development to overcome pharmacokinetic challenges such as poor solubility, low permeability, and instability. ijpcbs.com For this compound, which contains a secondary amine within the piperidine ring and an amide linkage, several prodrug approaches could be envisioned to enhance its therapeutic potential.

One common strategy for amine-containing compounds is the synthesis of N-acyloxyalkoxycarbonyl or N-phosphonooxymethyl derivatives. These modifications can improve oral bioavailability by increasing lipophilicity and facilitating passive diffusion across the gastrointestinal membrane. Once absorbed, these prodrugs are designed to be cleaved by endogenous enzymes, such as esterases or phosphatases, to release the active parent drug.

Another approach could involve the development of carrier-linked prodrugs, where the active compound is covalently linked to an inert carrier molecule. ijpcbs.com This can be particularly useful for targeted delivery. For instance, linking the compound to a moiety that is recognized by specific transporters in a target tissue could enhance its local concentration and reduce systemic exposure. The design of prodrugs for piperidine derivatives has been successfully applied to develop orally active factor Xa inhibitors, demonstrating the feasibility of this approach. nih.gov

Application of Omics Technologies in Preclinical Research

Omics technologies, including genomics, proteomics, and metabolomics, are powerful tools for elucidating the mechanism of action of novel compounds and identifying biomarkers of response. psu.eduresearchgate.netiajpr.comnih.govbrieflands.com The application of these technologies in the preclinical development of this compound can provide a comprehensive understanding of its biological effects.

Target Identification and Mechanism of Action Studies: Proteomics approaches, such as chemical proteomics, can be employed to identify the direct protein targets of this compound. brieflands.com By using the compound as a molecular probe, researchers can pull down its binding partners from cell lysates and identify them using mass spectrometry. This can confirm expected targets or reveal novel mechanisms of action. Furthermore, global proteomic and transcriptomic profiling of cells or tissues treated with the compound can reveal changes in protein expression and signaling pathways, offering a systems-level view of its pharmacological effects. psu.eduresearchgate.net

Biomarker Discovery: Genomic and proteomic analysis of preclinical models treated with this compound can lead to the discovery of predictive biomarkers. iajpr.com For example, in oncology studies, identifying genetic mutations or protein expression patterns that correlate with sensitivity or resistance to the compound can inform patient selection strategies in future clinical trials.

Omics TechnologyApplication in Preclinical Research of this compoundPotential Outcomes
Genomics Sequencing of cancer cell lines to identify mutations conferring sensitivity or resistance.Identification of predictive genetic biomarkers for patient stratification.
Proteomics Affinity-based proteomics to identify direct binding partners; Global proteomic profiling of treated cells.Elucidation of the mechanism of action and downstream signaling effects.
Metabolomics Analysis of metabolic changes in cells or tissues upon treatment.Understanding the impact on cellular metabolism and identifying metabolic biomarkers.

Potential for Radiosynthesis and Development of Imaging Probes

The development of radiolabeled analogs of therapeutic compounds for use as imaging probes in Positron Emission Tomography (PET) is a valuable tool in both preclinical and clinical research. researchgate.netmdpi.com PET imaging allows for the non-invasive visualization and quantification of drug distribution and target engagement in vivo. Given that benzamide derivatives have been successfully radiolabeled for imaging purposes, there is a strong potential for the radiosynthesis of this compound-based imaging probes. koreascience.kr

Radiolabeling with positron-emitting isotopes such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C) would be a primary focus. mdpi.com The synthesis of an ¹⁸F-labeled analog of this compound could be achieved through various established radiochemical methods. Such a PET tracer would enable preclinical studies to:

Determine the biodistribution and pharmacokinetics of the compound in vivo.

Verify target engagement and occupancy in specific tissues, such as tumors or the brain.

Assess the relationship between drug dose, target occupancy, and therapeutic response.

The development of a specific PET imaging probe for this compound would significantly accelerate its preclinical development by providing critical information on its in vivo behavior. nih.gov

Addressing Challenges and Identifying Opportunities in Further Preclinical Development

The further preclinical development of this compound is not without its challenges, but these also present opportunities for innovation.

Challenges:

Target Selectivity: A key challenge for many small molecules is achieving high selectivity for the intended therapeutic target over off-target proteins, which can lead to toxicity.

Pharmacokinetics and Bioavailability: Ensuring that the compound has appropriate absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a drug.

Synthesis and Scalability: Developing an efficient and scalable synthetic route is necessary for producing the quantities of the compound required for extensive preclinical and eventual clinical studies. news-medical.net

Opportunities:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the N-piperidin-3-ylbenzamide scaffold can lead to the identification of analogs with improved potency, selectivity, and pharmacokinetic properties.

Computational Modeling: The use of in silico tools for molecular docking and prediction of ADME properties can guide the rational design of new derivatives and prioritize compounds for synthesis and testing. pmarketresearch.com

Advanced Preclinical Models: Utilizing more sophisticated preclinical models, such as patient-derived xenografts (PDXs) or organ-on-a-chip systems, can provide more predictive data on efficacy and toxicity. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-piperidin-3-ylbenzamide hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Gloves must be inspected before use and removed without touching the outer surface to avoid contamination .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Ensure proper airflow to prevent vapor accumulation .
  • Spill Management : Sweep or vacuum spills into sealed containers for disposal. Avoid flushing into drains due to unknown environmental toxicity .
  • Storage : Store in a tightly sealed container in a dry, ventilated area away from ignition sources .

Q. How can researchers verify the purity of N-piperidin-3-ylbenzamide hydrochloride during synthesis?

  • Methodological Answer :

  • Analytical Techniques : Use HPLC (≥98% purity threshold) or NMR spectroscopy to confirm structural integrity and detect impurities. For example, analogous piperidine derivatives often require gradient elution with acetonitrile/water mixtures for optimal HPLC resolution .
  • Sample Preparation : Dissolve the compound in deuterated solvents (e.g., DMSO-d6 or CDCl3) for NMR analysis. Centrifuge suspensions to remove particulates before injection .

Advanced Research Questions

Q. How can researchers address contradictory data in the synthesis yields of N-piperidin-3-ylbenzamide hydrochloride across literature sources?

  • Methodological Answer :

  • Critical Parameter Analysis : Compare reaction conditions (e.g., temperature, solvent polarity, catalyst loadings) from conflicting studies. For example, yields in piperidine-based syntheses are highly sensitive to anhydrous conditions and inert atmospheres .
  • Reproducibility Testing : Replicate protocols with controlled variables (e.g., reagent purity, stirring rates) and document deviations. Use TLC or in situ FTIR to monitor intermediate formation .
  • Statistical Validation : Apply ANOVA to assess variability between methods, focusing on steps like cyclization or acylation, which often introduce yield discrepancies .

Q. What experimental strategies are recommended for optimizing the scalability of N-piperidin-3-ylbenzamide hydrochloride synthesis?

  • Methodological Answer :

  • Batch vs. Flow Chemistry : Evaluate continuous flow systems for exothermic steps (e.g., acylation) to improve heat dissipation and scalability. Pilot studies on similar compounds show a 15–20% yield increase in flow setups .
  • Solvent Selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to simplify purification. Solvent recycling protocols can reduce costs by 30% .
  • Catalyst Screening : Test heterogeneous catalysts (e.g., immobilized palladium) to minimize metal leaching and enable reuse over multiple cycles .

Q. How should researchers design toxicity studies for N-piperidin-3-ylbenzamide hydrochloride given limited ecotoxicological data?

  • Methodological Answer :

  • Preliminary Assays : Conduct acute toxicity tests using Daphnia magna or Vibrio fischeri (Microtox®) to estimate EC50 values. For piperidine derivatives, baseline toxicity often ranges 10–100 mg/L .
  • Metabolite Profiling : Use LC-MS to identify degradation products in simulated environmental conditions (e.g., UV exposure, pH extremes). Structural analogs like benzamide derivatives show increased persistence in alkaline media .
  • In Silico Modeling : Apply QSAR tools (e.g., EPA EPI Suite) to predict bioaccumulation potential (Log Kow) and prioritize in vivo testing .

Data Contradiction and Validation

Q. What methodologies resolve discrepancies in the reported stability of N-piperidin-3-ylbenzamide hydrochloride under varying pH conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl 0.1N), basic (NaOH 0.1N), and oxidative (H2O2 3%) conditions at 40°C for 24 hours. Monitor degradation via UPLC-PDA and compare with stability-indicating methods from pharmacopeial standards .
  • Kinetic Modeling : Calculate degradation rate constants (k) and half-lives (t1/2) using first-order kinetics. For example, piperidine analogs degrade 2–3× faster in acidic vs. neutral conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.